molecular formula C9H10O3 B8717269 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol

3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol

Katalognummer: B8717269
Molekulargewicht: 166.17 g/mol
InChI-Schlüssel: QETZKHPIZAYADG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol: is a heterocyclic organic compound that features a benzodioxepin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which affords an enamino nitrile intermediate. This intermediate is then hydrolyzed to yield the desired ketone, which can be further converted to the target compound through various chemical transformations .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced at different positions on the benzodioxepin ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce substituents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various alcohol derivatives .

Wirkmechanismus

The mechanism of action of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol as a β-adrenergic stimulant involves its interaction with β-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in the regulation of various physiological processes, including heart rate and bronchial dilation . The compound binds to these receptors, activating them and leading to the desired physiological effects.

Vergleich Mit ähnlichen Verbindungen

    3,4-dihydro-2H-1,5-benzodioxepin: This compound shares a similar core structure but lacks the hydroxyl group at the 3-position.

    2H-1,5-benzodioxepin-2-carboxylic acid:

Uniqueness: 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol is unique due to the presence of the hydroxyl group at the 3-position, which allows for additional chemical modifications and interactions. This functional group enhances its potential as a versatile intermediate in organic synthesis and its activity as a β-adrenergic stimulant .

Eigenschaften

Molekularformel

C9H10O3

Molekulargewicht

166.17 g/mol

IUPAC-Name

3,4-dihydro-2H-1,5-benzodioxepin-3-ol

InChI

InChI=1S/C9H10O3/c10-7-5-11-8-3-1-2-4-9(8)12-6-7/h1-4,7,10H,5-6H2

InChI-Schlüssel

QETZKHPIZAYADG-UHFFFAOYSA-N

Kanonische SMILES

C1C(COC2=CC=CC=C2O1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.